molecular formula C11H15NO4 B14072824 (2S,3S)-2-amino-4-(benzyloxy)-3-hydroxybutanoic acid

(2S,3S)-2-amino-4-(benzyloxy)-3-hydroxybutanoic acid

Cat. No.: B14072824
M. Wt: 225.24 g/mol
InChI Key: DKYVPBBZOKKSLI-ZJUUUORDSA-N
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Description

L-Threonine, 4-(phenylmethoxy)- is a derivative of the essential amino acid L-threonine. This compound features a phenylmethoxy group attached to the threonine backbone, which can significantly alter its chemical properties and potential applications. L-threonine itself is crucial for protein synthesis and is widely used in various industries, including food, pharmaceuticals, and biotechnology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonine, 4-(phenylmethoxy)- typically involves the protection of the hydroxyl group of L-threonine, followed by the introduction of the phenylmethoxy group. One common method includes the use of benzyl chloride in the presence of a base such as sodium hydroxide to form the phenylmethoxy derivative. The reaction is usually carried out under mild conditions to prevent the degradation of the amino acid.

Industrial Production Methods

Industrial production of L-threonine and its derivatives, including L-Threonine, 4-(phenylmethoxy)-, often employs microbial fermentation. Strains of Escherichia coli or Corynebacterium glutamicum are genetically engineered to overproduce L-threonine, which can then be chemically modified to introduce the phenylmethoxy group. This method is cost-effective and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

L-Threonine, 4-(phenylmethoxy)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the phenylmethoxy group.

    Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce the deprotected amino acid .

Scientific Research Applications

L-Threonine, 4-(phenylmethoxy)- has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Threonine, 4-(phenylmethoxy)- involves its interaction with various molecular targets and pathways. As a derivative of L-threonine, it can participate in protein synthesis and metabolic pathways. The phenylmethoxy group can influence its binding affinity and specificity for certain enzymes and receptors, potentially altering its biological activity .

Comparison with Similar Compounds

Similar Compounds

    L-Threonine: The parent compound, essential for protein synthesis.

    L-Serine: Another hydroxyl-containing amino acid with similar properties.

    L-Isoleucine: Shares structural similarities but lacks the hydroxyl group.

Uniqueness

L-Threonine, 4-(phenylmethoxy)- is unique due to the presence of the phenylmethoxy group, which can enhance its hydrophobicity and alter its reactivity compared to other amino acids. This modification can make it more suitable for specific applications in organic synthesis and drug development .

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

(2S,3S)-2-amino-3-hydroxy-4-phenylmethoxybutanoic acid

InChI

InChI=1S/C11H15NO4/c12-10(11(14)15)9(13)7-16-6-8-4-2-1-3-5-8/h1-5,9-10,13H,6-7,12H2,(H,14,15)/t9-,10+/m1/s1

InChI Key

DKYVPBBZOKKSLI-ZJUUUORDSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H]([C@@H](C(=O)O)N)O

Canonical SMILES

C1=CC=C(C=C1)COCC(C(C(=O)O)N)O

Origin of Product

United States

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